2-Bromo-3-chloro-5-fluorobenzaldehyde
Overview
Description
2-Bromo-3-chloro-5-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a crystalline solid that appears white in color . This compound is of interest due to its unique combination of bromine, chlorine, and fluorine substituents on the benzaldehyde ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-5-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 3-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Oxidation: 2-Bromo-3-chloro-5-fluorobenzoic acid.
Reduction: 2-Bromo-3-chloro-5-fluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-3-chloro-5-fluorobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing substituents (bromine, chlorine, and fluorine) on the benzaldehyde ring. These substituents enhance the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack. The compound can also participate in redox reactions, where the aldehyde group undergoes oxidation or reduction .
Comparison with Similar Compounds
- 2-Bromo-5-chloro-3-fluorobenzaldehyde
- 2-Bromo-4-chloro-5-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3-Bromo-5-fluorobenzaldehyde
Comparison: 2-Bromo-3-chloro-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and fluorine atoms on the benzaldehyde ring. This arrangement influences its reactivity and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZZNRTLGUSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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